MOR Binding Affinity: Flunitazene vs. Fentanyl and Higher‑Potency Nitazenes
In a comprehensive in vitro pharmacology study of 19 substituted nitazenes, flunitazene was one of only two compounds (together with metodesnitazene) exhibiting significantly lower MOR affinity than fentanyl [1]. While nine nitazenes—including N‑pyrrolidino etonitazene and N‑desethyl isotonitazene—displayed sub‑nanomolar affinities, flunitazene's affinity fell below the fentanyl baseline, placing it among the weakest MOR binders in the nitazene series [1].
| Evidence Dimension | μ‑Opioid receptor (MOR) binding affinity |
|---|---|
| Target Compound Data | Significantly lower affinity than fentanyl (exact Ki not reported; ranked below fentanyl among 19 compounds) |
| Comparator Or Baseline | Fentanyl (reference MOR agonist); 13 other nitazenes with sub‑nanomolar Ki values |
| Quantified Difference | Statistically significant lower affinity relative to fentanyl; 46‑ to 2580‑fold MOR selectivity over KOR/DOR |
| Conditions | Radioligand binding assays using human MOR heterologously expressed in CHO cells |
Why This Matters
The substantially lower MOR affinity directly informs proper reference standard selection; using a high‑affinity nitazene in place of flunitazene would overestimate MOR engagement and compromise dose‑response calibration.
- [1] Kozell LB, Eshleman AJ, Wolfrum KM, et al. Pharmacologic characterization of substituted nitazenes at μ, κ, and δ opioid receptors suggests high potential for toxicity. J Pharmacol Exp Ther. 2024;388(3):821-836. View Source
